N-[2,6-dimethyl-3-(pyrrolidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[2,6-dimethyl-3-(pyrrolidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-dimethyl-3-(pyrrolidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride.
Coupling Reactions: The final step involves coupling the pyrrolidine ring with the dimethylbenzene sulfonamide moiety using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2,6-dimethyl-3-(pyrrolidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-[2,6-dimethyl-3-(pyrrolidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[2,6-dimethyl-3-(pyrrolidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.
Sulfonamide Derivatives: Compounds with sulfonamide groups, such as sulfonylureas.
Uniqueness
N-[2,6-dimethyl-3-(pyrrolidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide is unique due to its combination of a pyrrolidine ring and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,6-dimethyl-3-pyrrolidin-1-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-7-10-18(11-8-15)27(23,24)21(4)20-16(2)9-12-19(17(20)3)28(25,26)22-13-5-6-14-22/h7-12H,5-6,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVURSAMIHTVQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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